4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol involves the inhibition of EGFR. EGFR is a receptor that is overexpressed in many types of cancer cells and plays a key role in the growth and proliferation of these cells. By inhibiting the activity of EGFR, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol have been extensively studied. This compound has been shown to inhibit the activity of EGFR, which leads to the inhibition of cell growth and proliferation. Additionally, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol in lab experiments include its potent inhibitory activity against EGFR and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Studies to investigate the potential use of this compound in combination with other anticancer drugs.
3. Development of new synthetic methods for the production of this compound.
4. Studies to investigate the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of this compound as a diagnostic tool for the detection of EGFR overexpression in cancer cells.
Synthesemethoden
The synthesis of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol involves several steps. The initial step involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. This compound is then reacted with hydrazine hydrate to form 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene hydrazide. The final step involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene hydrazide with 2-iodo-6-methoxyphenol to form 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells by blocking the activity of EGFR. This compound has been tested in various cancer cell lines and has shown promising results in inhibiting the growth of several types of cancer, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-23-15-9-11(8-12(19)17(15)22)18-20-13-6-2-4-10-5-3-7-14(21-18)16(10)13/h2-9,18,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHODWMNSBWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.